3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid
Overview
Description
3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid is an organic compound with the molecular formula C10H12O6S It is a derivative of thiophene, a sulfur-containing heterocycle, and features two hydroxyethoxy groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid typically involves the reaction of thiophene derivatives with ethylene glycol under specific conditions. One common method includes the esterification of thiophene-2,5-dicarboxylic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, potentially affecting their function. The thiophene ring can interact with aromatic systems through π-π stacking interactions, influencing the compound’s activity in various applications.
Comparison with Similar Compounds
3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester: Similar structure but with ethyl ester groups instead of hydroxyethoxy groups.
2,5-thiophenedicarboxylic acid: Lacks the hydroxyethoxy groups, making it less versatile in certain applications.
Uniqueness: 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid is unique due to the presence of hydroxyethoxy groups, which enhance its solubility and reactivity. These groups also provide additional sites for chemical modification, making the compound highly versatile for various applications.
Properties
IUPAC Name |
3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8S/c11-1-3-17-5-6(18-4-2-12)8(10(15)16)19-7(5)9(13)14/h11-12H,1-4H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBEDLIHYBLJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=C(SC(=C1OCCO)C(=O)O)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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